molecular formula C14H18O6 B1296398 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid CAS No. 34759-04-1

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid

Cat. No.: B1296398
CAS No.: 34759-04-1
M. Wt: 282.29 g/mol
InChI Key: LGYXZGUQHIJKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol . This compound is characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a pentanoic acid backbone, with a keto group at the fifth position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

    Oxidation: The resulting product is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the fifth position.

    Hydrolysis: The intermediate compound is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including:

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

Scientific Research Applications

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-5-(4-methoxyphenyl)pentanoic acid: Similar structure but with a single methoxy group.

    5-Oxo-5-(3,4-dimethoxyphenyl)pentanoic acid: Similar structure but with two methoxy groups.

    5-Oxo-5-(3,4,5-trimethoxyphenyl)hexanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-18-11-7-9(8-12(19-2)14(11)20-3)10(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYXZGUQHIJKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316891
Record name 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34759-04-1
Record name NSC308807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4,5-TRIMETHOXYBENZOYL)BUTYRIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.